H-D-Dab(Boc)-OH

Vue d'ensemble

Description

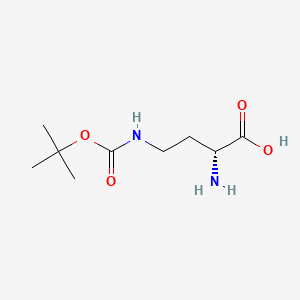

H-D-Dab(Boc)-OH, also known as N-tert-butoxycarbonyl-D-2,4-diaminobutyric acid, is a derivative of the amino acid diaminobutyric acid. This compound is commonly used in peptide synthesis due to its protective Boc (tert-butoxycarbonyl) group, which prevents unwanted side reactions during the synthesis process.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of H-D-Dab(Boc)-OH typically involves the protection of the amino groups of diaminobutyric acid. The process begins with the reaction of diaminobutyric acid with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. This reaction results in the formation of the Boc-protected derivative. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and large-scale reactors to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis.

Analyse Des Réactions Chimiques

Types of Reactions

H-D-Dab(Boc)-OH undergoes several types of chemical reactions, including:

Deprotection Reactions: The Boc group can be removed under acidic conditions, such as treatment with trifluoroacetic acid (TFA).

Coupling Reactions: It can participate in peptide bond formation through coupling reactions with other amino acids or peptides using reagents like N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt).

Common Reagents and Conditions

Deprotection: Trifluoroacetic acid (TFA) in dichloromethane.

Coupling: N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt) in dimethylformamide (DMF).

Major Products Formed

Deprotection: Diaminobutyric acid.

Coupling: Peptides with the desired sequence.

Applications De Recherche Scientifique

Scientific Research Applications

H-D-Dab(Boc)-OH has a diverse range of applications across multiple scientific disciplines:

Chemistry

- Peptide Synthesis : It serves as a building block in the synthesis of peptides and complex organic molecules.

- Reagent in Organic Chemistry : The compound is utilized in various organic synthesis reactions due to its reactivity.

Biology

- Enzyme Kinetics Studies : Researchers incorporate this compound into peptide sequences to study enzyme kinetics and mechanisms.

- Protein Interactions : It aids in understanding protein-protein interactions by strategically placing it within peptide sequences to elucidate binding sites.

Medicine

- Drug Design : Compounds containing this compound residues have shown potential in targeting specific receptors and enzymes, contributing to drug development.

- Therapeutic Applications : Its incorporation into peptide-based therapeutics has been explored for various medical applications.

Industry

- Production of Specialty Chemicals : The compound is used in producing specialty chemicals and materials, enhancing its industrial relevance.

Case Studies

Several studies highlight the biological activity and applications of this compound:

Enzyme Inhibition Study

Researchers synthesized peptides containing this compound to evaluate their inhibitory effects on specific enzymes. The study demonstrated that these peptides could effectively inhibit enzyme activity, providing insights into their potential therapeutic applications.

Receptor Targeting

A study focused on the interaction between peptides containing this compound and specific receptors involved in cellular signaling pathways. Findings indicated that these peptides could selectively bind to target receptors, suggesting their utility in drug development.

Peptide Synthesis Optimization

Investigations into optimizing peptide synthesis methods using this compound revealed improved yields and purity compared to traditional methods. This optimization is crucial for developing high-quality peptide-based drugs.

Mécanisme D'action

The mechanism of action of H-D-Dab(Boc)-OH primarily involves its role as a protected amino acid derivative in peptide synthesis. The Boc group protects the amino groups during the synthesis process, preventing unwanted side reactions. Upon deprotection, the free amino groups can participate in peptide bond formation, allowing for the assembly of peptides and proteins.

Comparaison Avec Des Composés Similaires

H-D-Dab(Boc)-OH can be compared with other Boc-protected amino acids, such as:

H-D-Dap(Boc)-OH: N-tert-butoxycarbonyl-D-2,3-diaminopropionic acid.

H-D-Orn(Boc)-OH: N-tert-butoxycarbonyl-D-ornithine.

H-D-Lys(Boc)-OH: N-tert-butoxycarbonyl-D-lysine.

These compounds share similar protective groups and are used in peptide synthesis. this compound is unique due to its specific structure and the presence of two amino groups, which can offer additional sites for modification and coupling reactions.

Activité Biologique

H-D-Dab(Boc)-OH, or N-(tert-butoxycarbonyl)-L-2,4-diaminobutyric acid, is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms, effects in various studies, and implications for therapeutic applications.

Chemical Structure and Properties

This compound has the following chemical properties:

- Molecular Formula : CHNO

- Molecular Weight : 218.25 g/mol

- CAS Number : 114360-55-3

The structure features a tert-butoxycarbonyl (Boc) protecting group on the amino group, which is crucial for its stability and reactivity in peptide synthesis.

1. Inhibition of Enzymatic Activity

Research indicates that this compound serves as a substrate for various enzymes, notably as an inhibitor of GABA transaminase. This inhibition leads to increased levels of GABA, a neurotransmitter associated with inhibitory signaling in the brain. In vitro studies have shown that concentrations of L-DABA (a derivative of H-D-Dab) can significantly reduce tumor growth by inducing cytolytic effects on tumor cells through osmotic lysis mechanisms .

2. Antitumor Effects

A study demonstrated that treatment with L-DABA resulted in a 43.4% reduction in tumor growth in vivo. The mechanism was attributed to the compound's ability to induce cell death in glioma cell lines, emphasizing its potential as an antitumor agent . The cytotoxic effects were observed at concentrations around 20 mM for glioma cells and 12.5 mM for normal fibroblasts after 24 hours of incubation .

Table 1: Summary of Biological Activities

Stability and Pharmacokinetics

The stability of this compound has been assessed under physiological conditions. In vitro enzymatic stability tests showed that the compound remained intact for extended periods when exposed to human serum, indicating favorable pharmacokinetic properties that could enhance its therapeutic potential . The half-life of degradation was notably longer than that of its parent compound, suggesting improved resistance to proteolytic enzymes.

Implications for Therapeutic Applications

The biological activities observed with this compound and its derivatives suggest several potential therapeutic applications:

- Neurological Disorders : Due to its ability to inhibit GABA transaminase and increase GABA levels, it may have applications in treating conditions like epilepsy or anxiety disorders.

- Cancer Therapy : The demonstrated antitumor effects warrant further investigation into its use as a chemotherapeutic agent, particularly for gliomas.

Propriétés

IUPAC Name |

(2R)-2-amino-4-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H18N2O4/c1-9(2,3)15-8(14)11-5-4-6(10)7(12)13/h6H,4-5,10H2,1-3H3,(H,11,14)(H,12,13)/t6-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ICJFZQLAIOCZNG-ZCFIWIBFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCCC(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)NCC[C@H](C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H18N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601167170 | |

| Record name | (2R)-2-Amino-4-[[(1,1-dimethylethoxy)carbonyl]amino]butanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601167170 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

218.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

114360-55-3 | |

| Record name | (2R)-2-Amino-4-[[(1,1-dimethylethoxy)carbonyl]amino]butanoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=114360-55-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (2R)-2-Amino-4-[[(1,1-dimethylethoxy)carbonyl]amino]butanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601167170 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.